Kifunensine diacetonide
Overview
Description
Kifunensine diacetonide is a complex carbohydrate derivative of the natural oligosaccharide kifunensine. It is a potent inhibitor of type I α-mannosidase enzymes, which play a crucial role in glycoprotein processing. The compound has a molecular formula of C14H20N2O6 and a molecular weight of 312.32 g/mol .
Mechanism of Action
Target of Action
Kifunensine diacetonide primarily targets the following enzymes :
Biochemical Pathways
The primary biochemical pathway affected by this compound is the N-glycosylation pathway . By inhibiting mannosidase I, this compound prevents the normal processing of N-linked glycans in the ER, leading to the production of glycoproteins with high mannose-type oligosaccharides . These high mannose-type glycoproteins can have different properties and functions compared to their fully processed counterparts.
Pharmacokinetics
It is known that this compound is a neutral molecule, which allows it to permeate inside cells . Once inside a cell, it can exert its inhibitory effects on mannosidase I .
Biochemical Analysis
Biochemical Properties
Kifunensine diacetonide, like its parent compound Kifunensine, plays a significant role in biochemical reactions. It interacts with the mannosidase I enzyme, preventing it from trimming mannose residues from precursor glycoproteins . This interaction is crucial in the production of high mannose glycoproteins .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibition of the mannosidase I enzyme. This inhibition alters the glycosylation of proteins within the cell, affecting various cellular processes . For instance, Kifunensine treatment increased the surface expression of high mannose glycoproteins in B cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the mannosidase I enzyme. This inhibition prevents the enzyme from trimming mannose residues from precursor glycoproteins, leading to the production of high mannose glycoproteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it has been observed that Kifunensine treatment increased the surface expression of high mannose glycoproteins in B cells over a period of 48 hours .
Metabolic Pathways
This compound is involved in the metabolic pathway of glycosylation, specifically the process of trimming mannose residues from precursor glycoproteins .
Subcellular Localization
The subcellular localization of this compound is likely to be within the endoplasmic reticulum, where the mannosidase I enzyme is located . Its activity within the cell is primarily related to its inhibition of this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kifunensine diacetonide can be synthesized from D-mannose through a series of chemical reactions. One common synthetic route involves the use of pyridinium dichromate salt (PDC) and trifluoroacetic acid (TFA) in dichloromethane (DCM) to form an intermediate, which is then treated with ammonia in methanol to yield this compound . The reaction conditions typically involve room temperature and protection by argon gas .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods, with optimization for scale-up and yield improvement.
Chemical Reactions Analysis
Types of Reactions
Kifunensine diacetonide primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Oxidation: Pyridinium dichromate salt (PDC) in the presence of trifluoroacetic acid (TFA) and dichloromethane (DCM).
Reduction: Ammonia in methanol.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include intermediates that can be further processed to yield this compound .
Scientific Research Applications
Kifunensine diacetonide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Deoxymannojirimycin: Another potent inhibitor of mannosidase I, but less effective than kifunensine diacetonide.
JDW-II-004 and JDW-II-010: Hydrophobic acylated derivatives of kifunensine, which are over 75-fold more potent.
Uniqueness
This compound is unique due to its high potency and specificity for type I α-mannosidase enzymes. Its ability to inhibit glycoprotein processing makes it valuable in both research and therapeutic applications .
Biological Activity
Kifunensine diacetonide, a potent inhibitor of α-mannosidases, has garnered attention for its significant biological activities, particularly in the context of glycoprotein processing. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.
This compound is derived from the actinomycete Kitasatosporia kifunense. Its chemical structure allows it to function as a specific inhibitor of class I α-mannosidases, which are crucial enzymes in the glycosylation pathway. The compound exhibits high potency against human endoplasmic reticulum α-1,2-mannosidase I and Golgi Class I mannosidases IA, IB, and IC, with inhibition constants (K_i) of 130 nM and 23 nM, respectively .
Mechanism of Action:
- Inhibition of Glycoprotein Processing: Kifunensine disrupts the normal glycosylation process by inhibiting mannosidase I, leading to an accumulation of high-mannose N-glycans while reducing complex-type N-glycans .
- Impact on Cellular Functions: It interferes with glucose transport by impairing the trafficking of the GLUT1 transporter in renal epithelial cells, resulting in decreased glucose uptake .
Biological Activity and Therapeutic Applications
This compound's ability to modulate glycoprotein structures has implications for various diseases:
- Cancer: The compound has shown potential in inhibiting tumor cell aggregation in ovarian cancer models .
- Viral Infections: Kifunensine has been tested for its efficacy in altering the glycosylation of viral proteins, which may enhance antiviral responses .
- ERAD-related Diseases: It has therapeutic potential for diseases linked to endoplasmic reticulum-associated degradation (ERAD), such as Alzheimer’s disease and lysosomal storage disorders .
Table 1: Summary of Key Research Findings on this compound
Case Study: Kifunensine in Cancer Therapy
A notable study demonstrated that kifunensine significantly reduced tumor cell aggregation in vitro. The mechanism was linked to its inhibitory effects on mannosidase I, which altered glycan structures critical for cell-cell interactions. This finding suggests that kifunensine could be a valuable adjunct in cancer therapies aimed at disrupting tumor microenvironments.
Limitations and Future Directions
Despite its promising biological activities, the clinical application of kifunensine is limited by its hydrophilicity, which hinders cellular permeability. Recent research has focused on developing acylated derivatives that enhance bioavailability while retaining inhibitory potency . Future studies are necessary to explore these derivatives in clinical settings and evaluate their efficacy across different disease models.
Properties
IUPAC Name |
(1R,6S,7R,11S,12R)-9,9,14,14-tetramethyl-8,10,13,15-tetraoxa-2,5-diazatetracyclo[10.4.0.02,6.07,11]hexadecane-3,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6/c1-13(2)19-5-6-7(20-13)8-9(22-14(3,4)21-8)10-15-11(17)12(18)16(6)10/h6-10H,5H2,1-4H3,(H,15,17)/t6-,7-,8+,9+,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXURXVDRNXPIM-ZJDVBMNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C3C(C4N2C(=O)C(=O)N4)OC(O3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](O1)[C@H]3[C@@H]([C@@H]4N2C(=O)C(=O)N4)OC(O3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469302 | |
Record name | Kifunensine diacetonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134234-43-8 | |
Record name | (3aS,3bR,7aR,11aS,11bR)-Hexahydro-2,2,5,5-tetramethyl-7H-[1,3]dioxino[4,5-e]-1,3-dioxolo[4,5-c]imidazo[1,2-a]pyridine-9,10-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134234-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kifunensine diacetonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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